molecular formula C14H18O7 B015555 Picein CAS No. 530-14-3

Picein

Cat. No. B015555
CAS RN: 530-14-3
M. Wt: 298.29 g/mol
InChI Key: GOZCEKPKECLKNO-RKQHYHRCSA-N
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Description

Picein is a natural compound found in the bark of the Picea abies tree, commonly known as the Norway spruce. It has been used in traditional medicine for centuries, and more recently, has been studied for its potential medicinal and therapeutic benefits. This compound has a variety of biochemical and physiological effects, and has been found to have a range of applications in scientific research.

Scientific Research Applications

  • Biomolecular Interactions : Picein is used in photo-induced covalent cross-linking strategies to study non-covalent kinetic intermediates and heterogeneous mixtures in biomolecules (Preston & Wilson, 2013).

  • Electron Paramagnetic Resonance (EPR) : this compound 80 serves as a standard for determining g-factors and spin concentrations at X- and Q-band frequencies in EPR (Schmitz, Jakubith, & Lehmann, 1979).

  • Forestry and Plant Science : this compound is a major component of spruce needles. Its transformation into p-hydroxyacetophenone is important for pigment bleaching in forestry applications (Osswald & Benz, 1989).

  • Neuroprotection : this compound has shown the ability to significantly reduce oxidative stress on mitochondria, suggesting its potential as a neuroprotectant (Kesari et al., 2020).

  • Optics and Photonics : In the field of optics, photonic integrated circuit (PIC) technology, which includes this compound applications, promises advancements in 3D imaging, mapping, and secure free-space optical communications (Heck, 2017).

  • Material Science : this compound-based carbon paste electrodes are noted for their high plasticity at temperatures above 90°C, hardness, and chemical resistance at room temperature, useful in the determination of europium (Wójcik, Wyrwa, Dziubaniuk, & Jakubowska, 2020).

  • Anti-Inflammatory and Antioxidative Properties : this compound has demonstrated anti-inflammatory effects in cellular and plant studies, and some research suggests its neuroprotective properties (Elyasi, Rosenholm, Jesmi, & Jahanshahi, 2022).

  • Biochemistry and Molecular Biology : this compound is also found in gymnosperms like Picea glauca, indicating its relevance in the study of plant biochemistry (Rast, Mcinnes, & Neish, 1964).

Mechanism of Action

Target of Action

Picein, a naturally occurring antioxidant , has been found to target the rat small intestinal α-glucosidase . In silico studies have also identified BACE-1 as a high-ranked target enzyme for this compound , indicating its potential neuroprotective role.

Mode of Action

This compound interacts with its targets, such as BACE-1, to exert its effects. The predicted binding affinity and Ki value (dissociation constant) of this compound at the BACE1 active site were -5.94 kcal/mol and 44.03 µM, respectively, suggesting a modest affinity to the target .

Biochemical Pathways

This compound has been shown to alleviate oxidative stress and promote bone regeneration in osteoporotic bone defects by inhibiting ferroptosis via the Nrf2/HO-1/GPX4 pathway . This pathway plays a crucial role in managing oxidative stress, which is a key factor in the progression of neurodegenerative disorders .

Pharmacokinetics

Understanding these properties is crucial as they impact the bioavailability of the compound and its therapeutic potential .

Result of Action

This compound has been shown to exhibit antioxidant and anti-inflammatory properties in cellular and plant studies . It has also been found to alleviate erastin-induced oxidative stress, enhance osteogenic differentiation capacity of BMSCs, angiogenesis of HUVECs, and protect cells against ferroptosis .

Action Environment

Environmental factors, including behaviors, nutrition, and chemicals, can affect the action, efficacy, and stability of compounds like this compound

Future Directions

Picein shows potential neuroprotective properties and antioxidative effects, but more research is needed to confirm its effectiveness in treating neurodegenerative diseases .

Biochemical Analysis

Biochemical Properties

Picein interacts with various biomolecules in biochemical reactions. It has been found to exhibit strong neuroprotection properties . It plays a role in neutralizing the damage caused by reactive oxygen species (ROS), greatly influencing the survival of neuroblastoma cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to alleviate oxidative stress, enhance osteogenic differentiation capacity of bone marrow stem cells (BMSCs), and protect cells against ferroptosis . It also influences cell function by regulating the immune microenvironment and promoting the polarization of M2 macrophages in vitro .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that this compound blocks the oxidative stress effects induced by free radical generator 2-methyl-1,4-naphthoquinone (menadione, MQ) in neuroblastoma SH-SY5Y cells . It decreases ROS levels and mitochondrial superoxide production, which are increased after MQ treatment .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Specific information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. Specific information on the enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently limited .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various processes. Specific information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function involve various processes. Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .

properties

IUPAC Name

1-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O7/c1-7(16)8-2-4-9(5-3-8)20-14-13(19)12(18)11(17)10(6-15)21-14/h2-5,10-15,17-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZCEKPKECLKNO-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031535
Record name Picein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

530-14-3
Record name Picein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(β-D-glucopyranosyloxy)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PICEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H3ACT49CQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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